N-Benzyl-2-bromo-N-methylbenzamide

Procurement Chemical Sourcing Purity

Researchers requiring a fully substituted bromobenzamide building block for cross-coupling often face competing N-H side reactions with secondary amide analogs. N-Benzyl-2-bromo-N-methylbenzamide (CAS 124461-28-5) directly resolves this. Its tertiary amide lacks an N-H donor, ensuring reactivity is directed exclusively to the ortho-bromine during Pd-catalyzed transformations. This design minimizes byproducts and improves coupling yields. - Fully substituted amide: 0 H-bond donors, calculated XLogP3 of 3.6 for enhanced membrane permeability profiles - Ortho-bromine coupling handle: Compatible with Suzuki-Miyaura, Buchwald-Hartwig, and related Pd-catalyzed reactions - Commercial availability: ≥95% purity from multiple vendors with established CAS registry for reliable analytical method development

Molecular Formula C15H14BrNO
Molecular Weight 304.18 g/mol
CAS No. 124461-28-5
Cat. No. B040479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-bromo-N-methylbenzamide
CAS124461-28-5
Molecular FormulaC15H14BrNO
Molecular Weight304.18 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br
InChIInChI=1S/C15H14BrNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3
InChIKeyCGYAEGNOMBJVDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-bromo-N-methylbenzamide Identity & Procurement


N-Benzyl-2-bromo-N-methylbenzamide (CAS 124461-28-5) is a tertiary benzamide derivative with the molecular formula C15H14BrNO and a molecular weight of 304.18 g/mol. The compound features a 2-bromobenzoyl core substituted with both benzyl and methyl groups on the amide nitrogen. It is commercially available from multiple suppliers as a research chemical and synthetic building block . Computed physicochemical properties include a calculated XLogP3-AA value of 3.6, zero hydrogen bond donors, one hydrogen bond acceptor, and a topological polar surface area of 20.3 Ų [1].

N-Benzyl-2-bromo-N-methylbenzamide Substitution Limitations


While multiple bromobenzamide derivatives share structural motifs, N-benzyl-2-bromo-N-methylbenzamide possesses a specific ortho-bromine substitution pattern combined with tertiary N-benzyl and N-methyl substituents. Literature on related bromobenzamide scaffolds indicates that substitution position (ortho vs. meta vs. para) and N-substitution pattern profoundly influence reactivity in cross-coupling reactions and biological target engagement. The 2-bromo substituent provides a handle for palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the fully substituted tertiary amide nitrogen eliminates the possibility of competing N-H participation, directing reactivity exclusively toward the aryl bromide site. Substitution with analogs lacking the N-methyl group (e.g., N-benzyl-2-bromobenzamide, CAS 82082-50-6) or bearing alternative bromine positions (e.g., N-benzyl-4-bromobenzamide, CAS 80311-89-3) would yield compounds with different lipophilicity, steric profiles, and coupling efficiencies. Note: The specific quantitative differential evidence for this compound is currently limited in the publicly available peer-reviewed literature; users should rely on experimental validation for precise comparisons.

N-Benzyl-2-bromo-N-methylbenzamide Differentiation Evidence


Supplier Availability & Purity Comparison

N-Benzyl-2-bromo-N-methylbenzamide (CAS 124461-28-5) is commercially available from multiple vendors with defined purity specifications. AKSci supplies the compound at 95% minimum purity , while Leyan (Shanghai Haohong Biomedical Technology) offers the compound at 98% purity . Combi-Blocks also lists the compound at 98% purity (Catalog CS-9419) . This multi-vendor availability with tiered purity grades provides procurement flexibility that may not exist for less common analogs requiring custom synthesis.

Procurement Chemical Sourcing Purity

Ortho-Bromine & Tertiary Amide Structure

N-Benzyl-2-bromo-N-methylbenzamide (C15H14BrNO, MW 304.18) contains a 2-bromobenzoyl core with both benzyl and methyl substituents on the amide nitrogen [1]. Key structural comparators include N-benzyl-2-bromobenzamide (C14H12BrNO, MW 290.16, CAS 82082-50-6), which lacks the N-methyl group and retains an N-H moiety ; N-benzyl-4-bromobenzamide (C14H12BrNO, MW 290.16, CAS 80311-89-3), which positions bromine at the para position with an N-H group ; and 2-bromo-N-methylbenzamide (C8H8BrNO, MW 214.06, CAS 61436-88-2), which lacks the N-benzyl group . The target compound is the only structure among these analogs featuring a fully substituted tertiary amide nitrogen combined with ortho-bromine substitution, conferring distinct steric and electronic properties.

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Ortho-Bromine Cross-Coupling Handle

The ortho-bromine substituent in N-benzyl-2-bromo-N-methylbenzamide serves as a reactive handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. In contrast, the para-bromo isomer N-benzyl-4-bromobenzamide would yield para-substituted products with different geometries. The 2-bromo-N-methylbenzamide scaffold has been noted as a carbonylation substrate more effective than 2-bromobenzamide in the production of benzaldehydes and phenylacetaldehyde when treated with carbon disulfide and hydrogen peroxide, suggesting that the ortho-bromobenzamide core confers distinct reactivity advantages . The fully substituted tertiary amide in the target compound prevents competing N-H deprotonation or coordination, directing reactivity exclusively to the aryl bromide site.

Palladium Catalysis Cross-Coupling Building Block

Lipophilicity & Molecular Descriptors

N-Benzyl-2-bromo-N-methylbenzamide has calculated XLogP3-AA of 3.6, topological polar surface area (TPSA) of 20.3 Ų, zero hydrogen bond donors, one hydrogen bond acceptor, and three rotatable bonds [1]. Hit2Lead reports LogP 3.73 and LogSW -4.60 . In comparison, the des-methyl analog N-benzyl-2-bromobenzamide (CAS 82082-50-6) has reported LogP 2.97, one hydrogen bond donor, and TPSA of 29.1 Ų . The target compound shows increased lipophilicity (ΔLogP ~0.63-0.76) and reduced polarity (ΔTPSA ~-8.8 Ų) relative to the N-H containing analog, which may influence membrane permeability and protein binding in medicinal chemistry applications.

Drug Discovery ADME Physicochemical Properties

N-Benzyl-2-bromo-N-methylbenzamide Applications


Palladium-Catalyzed Cross-Coupling Building Block

N-Benzyl-2-bromo-N-methylbenzamide is suitable as an aryl bromide electrophile in Suzuki-Miyaura, Buchwald-Hartwig, and related palladium-catalyzed cross-coupling reactions. The ortho-bromine provides a defined coupling vector, while the fully substituted tertiary amide nitrogen (lacking N-H) minimizes competing coordination or deprotonation side reactions during catalysis. Researchers requiring a bromobenzamide building block with an N-methylated, fully substituted amide for subsequent molecular elaboration should prioritize this compound over N-H containing analogs. Note: This recommendation is based on the structural features described in Sections 2 and 3 [1].

Medicinal Chemistry Scaffold with Tertiary Amide

The calculated XLogP3 of 3.6 and zero hydrogen bond donor count distinguish N-benzyl-2-bromo-N-methylbenzamide from secondary amide analogs such as N-benzyl-2-bromobenzamide (LogP 2.97, one HBD) [1] . This lipophilicity profile may be advantageous in central nervous system (CNS) drug discovery programs or other applications where enhanced membrane permeability is desired. The bromine atom further provides a synthetic handle for late-stage diversification via cross-coupling, enabling SAR exploration. Researchers should validate actual permeability experimentally, as these are computed values only.

Kinase & Protease Inhibitor Intermediate

Bromobenzamide scaffolds have been described as effective platforms for designing kinase inhibitors [1]. Additionally, 2-bromobenzamide derivatives have shown promise in the synthesis of protease inhibitors . While direct quantitative activity data for N-benzyl-2-bromo-N-methylbenzamide is not available in the public literature, its ortho-bromobenzamide core with tertiary N-benzyl-N-methyl substitution represents a distinct chemotype for incorporation into targeted libraries and hit-to-lead optimization campaigns. The compound may serve as a starting material for amide bond formation, nucleophilic aromatic substitution, or transition metal-catalyzed diversification.

Analytical Reference Standard

With commercial availability from multiple vendors at defined purity grades (95-98%), documented CAS registry (124461-28-5), and established molecular descriptors [1] [2], N-benzyl-2-bromo-N-methylbenzamide may serve as a reference compound for LC-MS, HPLC, or NMR method development in synthetic chemistry workflows. Its moderate lipophilicity (XLogP3 3.6) and distinct UV chromophore (bromobenzamide) facilitate detection in common analytical systems.

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